1,5-Dimethylpiperidin-3-ol
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Overview
Description
1,5-Dimethylpiperidin-3-ol is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethylpiperidin-3-ol can be achieved through several methods. One common approach involves the hydrogenation of 1,5-dimethyl-3-piperidone in the presence of a suitable catalyst. This reaction typically requires specific conditions such as elevated temperatures and pressures to ensure complete hydrogenation .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and controlled reaction environments to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
1,5-Dimethylpiperidin-3-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in pharmaceuticals.
1-Methylpiperidin-3-ol: A similar compound with one methyl group.
3,5-Dimethylpiperidine: Another derivative with different substitution patterns.
Uniqueness
1,5-Dimethylpiperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1,5-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6-3-7(9)5-8(2)4-6/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
CBRMWULTQJIPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C)O |
Origin of Product |
United States |
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